![molecular formula C12H25NO B3036639 Halaminol B CAS No. 389125-59-1](/img/structure/B3036639.png)
Halaminol B
Overview
Description
Halaminol B is a compound with a molecular formula of C12H25NO . It is a powder in physical form and is confirmed by NMR . It is a natural diterpenoid.
Molecular Structure Analysis
The molecular structure of Halaminol B has been confirmed by 1H-NMR to be consistent with its molecular formula . The molecular weight of Halaminol B is 199.34 g/mol.
Physical And Chemical Properties Analysis
Halaminol B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The molecular weight of Halaminol B is 199.34 g/mol.
Scientific Research Applications
Anthelmintic Activity
Halaminol B has been identified in marine sponge extracts with anthelmintic activity against Haemonchus contortus . This parasitic nematode is of significant veterinary importance, and the discovery of new anthelmintics is crucial to circumvent challenges linked to drug-resistant parasites .
Inhibition of Larval Development and Motility
The compound has shown to inhibit both the development and motility of larvae of various species . This includes exsheathed third-stage larvae (xL3s) and fourth-stage larvae (L4s) of H. contortus .
Antifouling Activities
Halaminol B exhibits antifouling activities, which can be beneficial in marine environments. It has been found to have identical effects on phylogenetically disparate ascidian larvae, inducing rapid larval settlement but preventing subsequent metamorphosis .
Inhibition of Settlement and Metamorphosis
Apart from ascidian larvae, Halaminol B also inhibits both settlement and metamorphosis of sponge, polychaete, gastropod, and bryozoan larvae .
Potential Industrial Antifoulant
Given its antifouling activities, Halaminol B has potential as an industrial antifoulant. Antifoulants are substances that have been developed to deter unwanted organisms from attaching to submerged surfaces .
Differing Physiological Effects
Despite having identical roles in preventing fouling and colonization, Halaminol B and other structurally distinct compounds differentially affect the physiology of cultured HeLa human cells . This indicates that they have different molecular targets .
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2-aminododec-11-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBRAHBPARLKOA-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCC=C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halaminol B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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